REACTION_CXSMILES
|
CCCCCC.C([Li])CCC.C1COCC1.[CH:17]1[C:25]2[C:24]3[CH:26]=[CH:27][CH:28]=[CH:29][C:23]=3[O:22][C:21]=2[CH:20]=[CH:19][CH:18]=1.[Br:30]CCBr>O>[Br:30][C:17]1[C:25]2[C:24]3[CH:26]=[CH:27][CH:28]=[CH:29][C:23]=3[O:22][C:21]=2[CH:20]=[CH:19][CH:18]=1 |f:0.1|
|
Name
|
n-butyl lithium hexane
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.82 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=C(C21)C=CC=C3
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained solution is again cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the solution is raised to room temperature over 120 minutes
|
Duration
|
120 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
Organic layers extracted from the obtained mixture with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated with an evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2OC3=C(C21)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |